molecular formula C27H24F2N4O3S B2897920 4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1115323-69-7

4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Cat. No.: B2897920
CAS No.: 1115323-69-7
M. Wt: 522.57
InChI Key: MTYQBHYNBUWSOB-UHFFFAOYSA-N
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Description

The compound 4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide features a quinazolin-4(3H)-one core substituted with a 2,4-difluorophenyl group via a thioether linker and a benzamide moiety with an N-propyl chain. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications . The 2,4-difluorophenyl group enhances metabolic stability and target binding affinity, while the N-propylbenzamide substituent contributes to lipophilicity and solubility modulation.

Properties

IUPAC Name

4-[[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F2N4O3S/c1-2-13-30-25(35)18-9-7-17(8-10-18)15-33-26(36)20-5-3-4-6-22(20)32-27(33)37-16-24(34)31-23-12-11-19(28)14-21(23)29/h3-12,14H,2,13,15-16H2,1H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYQBHYNBUWSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a suitable difluorobenzene derivative reacts with an amine group.

    Thioether Formation: The thioether linkage is formed by reacting the quinazolinone intermediate with a thiol derivative under mild conditions.

    Amide Bond Formation: The final step involves the coupling of the intermediate with N-propylbenzamide using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the quinazolinone core may inhibit certain kinases, while the difluorophenyl group enhances binding affinity and specificity.

Comparison with Similar Compounds

Quinazolinone Derivatives with Sulfonamide Substituents

Compounds 21–24 from share the quinazolinone core and a thioethyl linker but differ in their substituents:

  • 21 : 2-chlorophenyl hydrazineyl group.
  • 24: 4-fluorophenyl hydrazineyl group. These compounds were synthesized via cyclization of hydrazinecarbothioamides, similar to methods in , but incorporate sulfonamide groups instead of benzamide.
Thioacetamide-Functionalized Quinazolinones

describes 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides (5–18). These compounds utilize a thioacetamide linker but lack the 2,4-difluorophenyl moiety. The title compound’s 2,4-difluorophenyl group may enhance target specificity, as fluorine atoms are known to modulate electronic and steric properties in drug design .

Physicochemical Properties

Table 1: Comparison of Physical Properties
Compound Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR)
Title Compound Quinazolin-4(3H)-one 2,4-difluorophenyl, N-propylbenzamide Not reported Not reported Expected νC=O ~1660–1680 cm⁻¹
21 () Quinazolin-4(3H)-one 2-chlorophenyl, sulfonamide 273–275 84 δH 8.2–7.2 ppm (aromatic), νC=O 1680 cm⁻¹
7–9 () 1,2,4-Triazole Phenylsulfonyl, difluorophenyl Not reported 28–94 νC=S 1247–1255 cm⁻¹, νNH 3278–3414 cm⁻¹
5–18 () Quinazolin-4(3H)-one Sulfamoylphenyl, thioacetamide Not reported Not reported νC=O 1680–1700 cm⁻¹, δH 2.5–3.5 ppm (CH₂)
  • Key Observations :
    • The title compound’s N-propylbenzamide group may lower melting points compared to sulfonamide derivatives (e.g., 21–24 ) due to reduced crystallinity.
    • The absence of νS-H (~2500–2600 cm⁻¹) in IR spectra (as seen in ) confirms the thione tautomer stability in similar compounds, which likely applies to the title compound .

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